4-(2-Aminoethylamino)benzonitrile

Description

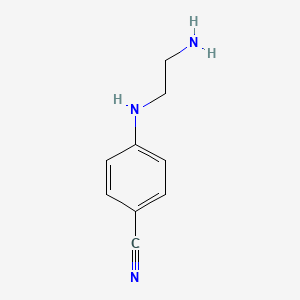

4-(2-Aminoethylamino)benzonitrile is a benzonitrile derivative featuring a primary amine group linked via an ethyl spacer to the aromatic ring. The aminoethylamino group confers both hydrogen-bonding capacity and basicity, influencing solubility, reactivity, and biological interactions. This compound’s versatility arises from the benzonitrile core, which stabilizes electronic transitions and participates in π-π stacking, while the pendant amine facilitates functionalization or binding to biological targets .

Properties

CAS No. |

181943-46-4 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-(2-aminoethylamino)benzonitrile |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6,10H2 |

InChI Key |

OWTRYBIXEFBFKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

| Compound Name | Substituent Structure | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(2-Aminoethylamino)benzonitrile | −NH(CH₂)₂NH₂ at C4 | 177.20* | Primary amine, flexible ethyl spacer |

| 4-(Ethylaminomethyl)benzonitrile | −CH₂NHCH₂CH₃ at C4 | 146.19 | Secondary amine, methylene spacer |

| 4-(Aminomethyl)benzonitrile hydrochloride | −CH₂NH₂·HCl at C4 | 168.62 | Hydrochloride salt, enhanced stability |

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | −CH=CH(3-ClPh) at C4 | 310.78 | Triazole-linked, cytotoxic activity |

| 4-(3-Thienyl)benzonitrile | −C₄H₃S at C4 | 185.24 | Thiophene heterocycle, OLED applications |

*Calculated based on molecular formula C₉H₁₁N₃.

Key Observations :

- Salt Forms: Hydrochloride derivatives (e.g., 4-(aminomethyl)benzonitrile hydrochloride) exhibit improved crystallinity and stability, critical for pharmaceutical formulations .

- Heterocyclic Modifications : Thiophene or triazole substituents (e.g., 1c, 4-(3-thienyl)benzonitrile) enhance electronic properties for applications in organic electronics or cytotoxic agents .

Table 2: Cytotoxic Activity of Benzonitrile Derivatives

| Compound (Reference) | Cell Line (IC₅₀, µM) | Mechanism/Notes |

|---|---|---|

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | MCF-7: 2.1 ± 0.3; MDA-MB-231: 3.8 ± 0.5 | Non-competitive aromatase inhibition |

| 4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) | T47D: 1.9 ± 0.2 | Synergistic with reference drug etoposide |

| 4-(Ethylaminomethyl)benzonitrile | Not reported | Limited bioactivity; used as intermediate |

Insights :

- Substituent Effects: Bulky aromatic groups (e.g., chlorophenyl in 1c) improve cytotoxicity by enhancing target binding, whereas simple amines (e.g., ethylaminomethyl) show negligible activity .

Analysis :

- High-Yield Routes: Reductive amination (e.g., 90% yield for 4-(ethylaminomethyl)benzonitrile) is efficient for introducing amine groups .

- Challenges with Complex Substituents : Multi-step syntheses (e.g., Michael addition for phenylethyl derivatives) suffer from lower yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.